molecular formula C11H11F2NO2 B2510285 N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide CAS No. 2305455-12-1

N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide

Numéro de catalogue B2510285
Numéro CAS: 2305455-12-1
Poids moléculaire: 227.211
Clé InChI: CUBGEYSZYXAJEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide, also known as DFP-10825, is a small molecule inhibitor with potential therapeutic applications in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. In

Applications De Recherche Scientifique

N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide has been shown to have potential therapeutic applications in the field of cancer research. It has been reported to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer, both in vitro and in vivo. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Mécanisme D'action

The mechanism of action of N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide is not fully understood, but it has been reported to inhibit the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in cell proliferation, survival, and differentiation, and is overexpressed in many types of cancer. Inhibition of CK2 activity by N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the phosphorylation of several proteins involved in cell proliferation and survival, including AKT, ERK, and p38. In addition, it has been shown to induce apoptosis in cancer cells by increasing the activity of caspase-3 and -7, and decreasing the activity of Bcl-2. These effects have been observed in several types of cancer cells, both in vitro and in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in studies. In addition, it has been shown to have potent anti-cancer activity in vitro and in vivo, making it a promising candidate for further study. However, there are also limitations to using N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide in lab experiments. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, its mechanism of action is not fully understood, which may limit its potential applications.

Orientations Futures

There are several future directions for the study of N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, its safety and efficacy in humans need to be tested in clinical trials. Third, its potential for combination therapy with other anti-cancer agents should be explored. Fourth, its potential applications in other diseases, such as inflammatory disorders and neurodegenerative diseases, should be investigated. Finally, the development of more potent and selective inhibitors of CK2 may lead to the discovery of new therapeutic agents for cancer and other diseases.

Méthodes De Synthèse

The synthesis of N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide involves the reaction of 3-bromo-2-methylphenol with difluoromethoxyacetonitrile in the presence of a base, followed by a reaction with propargylamine. The resulting product is then purified using column chromatography. This synthesis method has been reported in a peer-reviewed journal and has been used by several research groups to obtain N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide for their studies.

Propriétés

IUPAC Name

N-[3-(difluoromethoxy)-2-methylphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c1-3-10(15)14-8-5-4-6-9(7(8)2)16-11(12)13/h3-6,11H,1H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBGEYSZYXAJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.